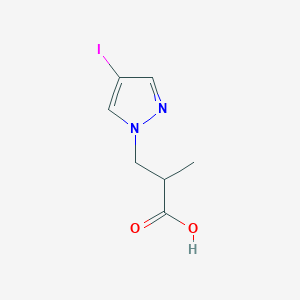
methyl 5-(methylamino)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(methylamino)pyridine-2-carboxylate: is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 5-(methylamino)pyridine-2-carboxylate typically begins with pyridine-2-carboxylic acid.
Methylation: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl pyridine-2-carboxylate.
Amination: The methyl ester is then reacted with methylamine under controlled conditions to introduce the methylamino group at the 5-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5-(methylamino)pyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 5-(methylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-amino-pyridine-2-carboxylate: Similar structure but lacks the methylamino group.
Methyl 5-nitro-pyridine-2-carboxylate: Contains a nitro group instead of a methylamino group.
Methyl 5-hydroxy-pyridine-2-carboxylate: Contains a hydroxy group instead of a methylamino group.
Uniqueness:
- The presence of the methylamino group at the 5-position of the pyridine ring imparts unique chemical and biological properties to methyl 5-(methylamino)pyridine-2-carboxylate.
- This compound may exhibit different reactivity and interaction with biological targets compared to its analogs, making it a valuable compound for research and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(methylamino)pyridine-2-carboxylate involves the reaction of 2-chloronicotinic acid with methylamine followed by esterification with methanol.", "Starting Materials": [ "2-chloronicotinic acid", "methylamine", "methanol" ], "Reaction": [ "2-chloronicotinic acid is reacted with excess methylamine in the presence of a base such as sodium hydroxide to form methyl 5-chloronicotinate.", "Methyl 5-chloronicotinate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-(methoxycarbonyl)nicotinate.", "Finally, the methyl ester is reacted with excess methylamine in the presence of a base such as sodium hydroxide to form the desired product, methyl 5-(methylamino)pyridine-2-carboxylate." ] } | |
CAS-Nummer |
2248396-43-0 |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
methyl 5-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-3-4-7(10-5-6)8(11)12-2/h3-5,9H,1-2H3 |
InChI-Schlüssel |
WMTMLOKCOOYGFW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=C(C=C1)C(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





